1,7-Diphenylheptane-1,4,7-trione
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Overview
Description
1,7-Diphenylheptane-1,4,7-trione is a compound belonging to the class of diarylheptanoids, which are characterized by a seven-carbon skeleton with two phenyl rings at the 1 and 7 positions. This compound is known for its notable biological activities and potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diphenylheptane-1,4,7-trione can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by oxidation to form the trione structure . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenylheptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the trione to corresponding alcohols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,7-Diphenylheptane-1,4,7-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its antitumor and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,7-Diphenylheptane-1,4,7-trione involves its interaction with various molecular targets and pathways. It is known to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. By modulating these pathways, the compound exerts its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
1,7-Diphenylheptane: A structurally similar compound with different biological activities.
1,4,7-Heptanetrione: A related compound with distinct chemical properties.
Uniqueness
1,7-Diphenylheptane-1,4,7-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other diarylheptanoids. Its ability to modulate key signaling pathways makes it a valuable compound for therapeutic research .
Properties
CAS No. |
62619-60-7 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,7-diphenylheptane-1,4,7-trione |
InChI |
InChI=1S/C19H18O3/c20-17(11-13-18(21)15-7-3-1-4-8-15)12-14-19(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
WCRSMKRCJRDTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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